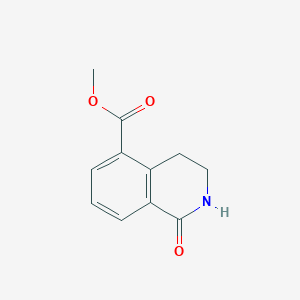

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate” is a compound that belongs to the class of tetrahydroisoquinolines .

Synthesis Analysis

The synthesis of tetrahydroisoquinoline analogs has been a topic of interest in medicinal chemistry . The Pictet-Spengler reaction, first described in 1911, is a commonly used method for synthesizing these compounds . In this reaction, phenylethylamine and dimethoxymethane react in the presence of aqueous HCl at 100 °C to afford tetrahydroisoquinoline . More recent methods have replaced dimethoxymethane with aldehydes to give substituted tetrahydroisoquinolines .Molecular Structure Analysis

The molecular structure of “Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate” is characterized by a tetrahydroisoquinoline core . Thermodynamic computations suggest that the most stable form of this compound is the trans isomer, in which the substituents at C8 (C-4) and C9 (C-3) are antiperiplanar .Chemical Reactions Analysis

Tetrahydroisoquinoline analogs, including “Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate”, can undergo various chemical reactions . These compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .科学的研究の応用

Medicinal Chemistry

THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They form an important class of isoquinoline alkaloids, a large group of natural products .

Anti-Coronavirus Activity

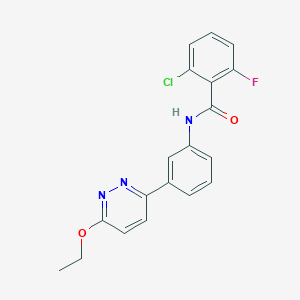

A series of novel 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline (THIQ) derivatives bearing other heterocyclic moieties in their structure were synthesized and tested for anti-coronavirus activity . Initial studies were carried out to establish the anti-coronavirus activity of some of the newly obtained THIQ-derivatives against two strains of human coronavirus-229E and OC-43 .

Antitumor Activity

The tetrahydroisoquinoline (THIQ) core has been repeatedly demonstrated to induce a wide range of biological properties including antitumor activity . For example, certain THIQ derivatives have shown potent inhibitory activity against breast cancer cell T47D .

Anticonvulsant Activity

THIQ derivatives have also been found to exhibit anticonvulsant activity .

Anti-HIV Activity

THIQ compounds have been studied for their potential anti-HIV activity .

Anti-Hepatitis C Virus Activity

Research has shown that THIQ derivatives can have anti-hepatitis C virus activity .

Antidiabetic Activity

THIQ compounds have been explored for their potential antidiabetic activity .

Anti-Inflammatory Activity

THIQ derivatives have been found to exhibit anti-inflammatory activity .

作用機序

Target of Action

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate, also known as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is an endogenous substance with a broad spectrum of action in the brain . Its primary targets are monoamine oxidase (MAO) enzymes , which play a crucial role in the metabolism of monoamines in the brain .

Mode of Action

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate acts as a reversible short-acting moderate inhibitor of MAO A/B . By inhibiting these enzymes, it prevents the breakdown of monoamines, such as dopamine, noradrenaline, and serotonin . This results in increased concentrations of these neurotransmitters in the brain .

Biochemical Pathways

The inhibition of MAO enzymes by Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate affects several biochemical pathways. It has been shown to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) . This suggests that it may be involved in the dopamine metabolism pathway . Furthermore, it has been implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system .

Pharmacokinetics

It is known that it has high gastrointestinal absorption .

Result of Action

The result of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate’s action is an increase in the concentrations of monoamines in the brain . This can lead to various effects, including neuroprotective effects and potential antidepressant-like effects . It has also been suggested that it may have a considerable potential as a drug for combating substance abuse, through the attenuation of craving .

将来の方向性

The future directions for research on “Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate” and related compounds are likely to focus on further elucidating their biological activities and mechanisms of action . There is also interest in developing novel tetrahydroisoquinoline analogs with potent biological activity .

特性

IUPAC Name |

methyl 1-oxo-3,4-dihydro-2H-isoquinoline-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)9-4-2-3-8-7(9)5-6-12-10(8)13/h2-4H,5-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWJOSIENRJOBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CCNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine](/img/structure/B2568158.png)

![5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2568160.png)

![3-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2568164.png)

![4-((1H-imidazol-1-yl)methyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2568167.png)

![2-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2568170.png)

![methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-phenyl-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2568172.png)

![Ethyl 2-(3,4-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2568175.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2568179.png)

![N-[3-(hydrazinylcarbonyl)-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B2568180.png)